molecular formula C9H11NO5 B036127 Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1212263-59-6

Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B036127
CAS RN: 1212263-59-6
M. Wt: 185.22 g/mol
InChI Key: TZHZZNUBQDLQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as EAOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. EAOC is a bicyclic compound that contains a seven-membered ring and an amino acid ester, making it a unique and versatile molecule.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated sodium channels. Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been shown to increase the release of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability, and to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and neuroprotective properties. Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, and to reduce pain in models of neuropathic pain. Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has also been shown to protect neurons from oxidative stress and to promote neuronal survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate in lab experiments is its unique and versatile structure, which allows for the development of a wide range of derivatives with different pharmacological properties. However, the synthesis of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a complex and challenging process that requires specialized equipment and expertise in organic chemistry. Additionally, the pharmacokinetic properties of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate are not well understood, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate, including the development of new derivatives with improved pharmacological properties, the investigation of its potential as a treatment for neurodegenerative disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate and its derivatives could enable the production of larger quantities for use in preclinical and clinical studies.

Synthesis Methods

The synthesis of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves several steps, including the condensation of ethyl acetoacetate and phenylglycine, followed by cyclization and reduction to yield the final product. The synthesis of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a challenging process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been shown to exhibit anticonvulsant, analgesic, and neuroprotective properties, making it a promising candidate for the development of drugs for the treatment of epilepsy, chronic pain, and neurodegenerative disorders.

properties

CAS RN

1212263-59-6

Product Name

Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Molecular Formula

C9H11NO5

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C9H15NO3/c1-2-12-9(11)7-5-3-4-6(13-5)8(7)10/h5-8H,2-4,10H2,1H3

InChI Key

TZHZZNUBQDLQHZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C2CCC(C1N)O2

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)O2

synonyms

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester

Origin of Product

United States

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